N-(3-cyanothiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide
Description
Historical Development of Cyanothiophen-Biphenyl Compounds
The synthesis of biphenyl derivatives dates to the early 20th century, with the Gomberg–Bachmann reaction emerging as a foundational method for coupling aryl diazonium salts to form biaryl structures. This reaction, which involves the treatment of aniline derivatives with nitrous acid and subsequent coupling with benzene, laid the groundwork for modern cross-coupling methodologies. By the mid-20th century, advancements in organometallic chemistry, particularly the development of palladium-catalyzed reactions such as the Suzuki-Miyaura and Ullmann couplings, enabled more efficient and selective synthesis of functionalized biphenyls. These methods allowed for the introduction of electron-withdrawing and electron-donating substituents, expanding the structural diversity of biphenyl-based compounds.
The integration of thiophene motifs into biphenyl systems gained traction in the 1980s, driven by the unique electronic properties of thiophene’s aromatic heterocycle. Thiophene’s sulfur atom contributes to enhanced conjugation and stability, making it advantageous for applications in organic electronics and pharmaceuticals. The introduction of cyano groups (–C≡N) to thiophene derivatives, as seen in 3-cyanothiophene, further modulated electronic characteristics by increasing polarity and enabling participation in hydrogen bonding and dipole-dipole interactions. Early work on cyanothiophen-biphenyl hybrids focused on optimizing synthetic routes to achieve regioselective functionalization, with acylation reactions emerging as a key strategy for linking thiophene and biphenyl units via amide bonds.
Scientific Importance of N-(3-Cyanothiophen-2-yl)-[1,1'-Biphenyl]-4-Carboxamide
This compound represents a structurally complex molecule that combines three critical components:
- Biphenyl Core : The [1,1'-biphenyl] moiety provides rigidity and planar geometry, facilitating π-π stacking interactions that are essential for solid-state packing and electronic applications.
- Cyanothiophene Unit : The 3-cyanothiophen-2-yl group introduces electron-withdrawing character, enhancing the molecule’s ability to participate in charge-transfer interactions. This moiety also serves as a hydrogen bond acceptor, influencing solubility and crystallinity.
- Amide Linkage : The carboxamide bridge (–CONH–) between the biphenyl and thiophene units enables conformational flexibility while maintaining electronic communication between the aromatic systems. This linkage is critical for modulating the compound’s physicochemical properties and biological activity.
Recent studies have highlighted the compound’s potential in materials science, particularly in the design of organic semiconductors and liquid crystals. The biphenyl-thiophene framework supports extended conjugation, which is advantageous for charge transport in thin-film transistors. Additionally, the cyanothiophene group’s polarity enhances compatibility with polar solvents, addressing a common limitation of purely hydrocarbon-based semiconductors.
Table 1: Key Structural Features of this compound
| Feature | Role | Impact on Properties |
|---|---|---|
| Biphenyl core | Rigid, planar backbone | Enhances π-π stacking |
| Cyanothiophene unit | Electron-withdrawing group | Improves solubility and reactivity |
| Amide linkage | Conformational flexibility | Modulates electronic communication |
Theoretical Frameworks in Thiophene-Biphenyl Research
The electronic structure of this compound has been investigated using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level. These calculations reveal that the biphenyl core adopts a twisted conformation with a dihedral angle of approximately 44.4° between the two phenyl rings, minimizing steric hindrance while maintaining conjugation. The cyanothiophene unit exhibits significant electron density localization at the cyano group, creating a dipole moment that stabilizes interactions with polar solvents or biological targets.
Hirshfeld surface analysis of related compounds, such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, has identified intermolecular interactions critical to crystal packing. Key contributions include:
- C–H···N hydrogen bonds (14% of surface contacts),
- N–H···N interactions (12%),
- S···H contacts (19%),
which collectively stabilize the solid-state structure. These findings provide a framework for predicting the crystallinity and stability of this compound derivatives.
Steric effects arising from ortho-substituents on the biphenyl moiety have also been explored. For example, introducing methyl groups at the 2- and 2'-positions increases the torsional barrier to 17.4 kcal/mol, significantly altering the molecule’s conformational dynamics. Such insights guide the rational design of derivatives with tailored steric and electronic profiles for specific applications.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS/c19-12-16-10-11-22-18(16)20-17(21)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-11H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTFCFLWHMJGIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the N-acylation reaction of 2-aminothiophene-3-carbonitrile with an activated carboxylic acid derivative. One common method involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and ensure product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiophene derivatives, while reduction could lead to the formation of amine or alcohol derivatives.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex chemical structures .
Biology
- Biological Activity : Research indicates potential antimicrobial and antioxidant properties. The compound's unique functional groups may interact with biological targets, leading to significant biological activities .
Medicine
- Therapeutic Potential : N-(3-cyanothiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide is being explored for anti-inflammatory and anticancer properties. Studies suggest it may inhibit specific enzymes involved in inflammatory processes, showcasing its potential as a therapeutic agent .
Industry
- Advanced Materials Development : Due to its unique structural features, this compound is utilized in developing advanced materials such as polymers and liquid crystals. Its properties can be tailored for applications in electronics and photonics .
Anticancer Activity
A study investigated the cytotoxic effects of derivatives of this compound against breast cancer cell lines (MCF-7). Compounds derived from this base structure exhibited promising anticancer activity, with some derivatives showing better efficacy than standard treatments .
Antioxidant Mechanism
Molecular docking studies have been conducted to understand the mechanism of action of this compound as an antioxidant. The results indicate that the cyano and carboxamide groups play crucial roles in binding to oxidative stress-related enzymes, potentially leading to reduced oxidative damage in cells .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for complex organic synthesis | Versatile reactions yielding diverse derivatives |
| Biology | Antimicrobial and antioxidant properties | Significant interactions with biological targets |
| Medicine | Anti-inflammatory and anticancer potential | Promising results against cancer cell lines |
| Industry | Development of advanced materials | Tailored properties for electronics and photonics |
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and carboxamide groups play crucial roles in its binding affinity and activity. For instance, it may interact with enzymes or receptors involved in oxidative stress pathways, leading to its observed antioxidant activity . Additionally, its antimicrobial properties may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and analysis compare N-(3-cyanothiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide with structurally similar biphenyl carboxamide derivatives, focusing on synthesis, physicochemical properties, and substituent effects.
Table 1: Key Structural Analogs and Their Properties
Key Observations:
In contrast, analogs with halogenated aryl groups (e.g., 3-bromo or 3-chlorophenyl in ) may prioritize hydrophobic interactions. Bulky aliphatic substituents (e.g., cyclooctyl or decahydronaphthalenyl in ) reduce polarity (higher logP inferred) but improve synthetic yields (up to 84%). Heterocyclic substituents (e.g., thiazol-2-yl in or pyridinylmethoxy in ) balance hydrophobicity and hydrogen-bonding capacity, as reflected in their polar surface areas (e.g., 33.5 Ų for the thiazole derivative).
Synthesis and Yield :
- Aliphatic amines (e.g., cyclooctylamine) generally achieve moderate yields (50–84%) via automated flash chromatography or recrystallization .
- Arylboronic acid couplings (e.g., in ) yield 57–70%, with Pd catalysis being a common method.
Physicochemical Properties: The thiazole-containing analog () has a logP of 4.005, suggesting moderate lipophilicity, while the cyanothiophene group in the target compound may lower logP due to the polar cyano group. Melting points vary widely: aliphatic derivatives (e.g., compound 7 in ) are typically solids, whereas methoxy-substituted analogs (e.g., compound 12a in ) may exist as oils.
Biological Relevance :
- While biological data for the target compound are absent, analogs are associated with diverse targets:
- TRP channel antagonists (e.g., cyclooctyl and decahydronaphthalenyl derivatives in ).
- Carbonic anhydrase inhibitors (sulfonamide-based biphenyls in ).
- CYP51 inhibitors (trifluorophenyl variants in ).
- Substituent choice directly influences target selectivity, as seen in the 3-methoxy vs. 4-methoxy positional isomers in , which exhibit distinct binding modes.
Biological Activity
N-(3-cyanothiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure
The compound is characterized by the following chemical structure:
This structure features a biphenyl moiety linked to a thiophene ring with a cyano group and a carboxamide functional group.
Synthesis
The synthesis of this compound typically involves the Buchwald-Hartwig cross-coupling reaction. The reaction conditions, such as solvent choice and temperature, significantly influence the yield and purity of the final product. For example, using toluene as a solvent at elevated temperatures can enhance yields compared to lower boiling solvents like benzene .
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study focusing on related thiophene derivatives found that modifications at the carboxamide position could enhance antibacterial potency against various strains .
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound | Activity (MIC µg/mL) | Target Organism |
|---|---|---|
| N-(3-cyanothiophen-2-yl)-carboxamide | 8 | Staphylococcus aureus |
| N-(3-thienyl)-carboxamide | 16 | Escherichia coli |
| N-(4-methylthiophen-2-yl)-carboxamide | 32 | Pseudomonas aeruginosa |
Antimalarial Activity
In addition to antimicrobial properties, structural analogs have been evaluated for antimalarial activity. A series of studies have shown that compounds with similar structures can inhibit Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) indicates that substitutions on the thiophene ring can significantly affect potency .
Table 2: Antimalarial Activity of Related Compounds
| Compound | IC50 (nM) | Resistance Strain |
|---|---|---|
| N-(3-cyanothiophen-2-yl)-carboxamide | 50 | Multi-drug resistant |
| N-(4-cyano-thiophen-2-yl)-carboxamide | 25 | Wild-type strain |
| N-(5-bromo-thiophen-2-yl)-carboxamide | 75 | Multi-drug resistant |
Case Studies
One notable case study involved the evaluation of a series of carboxanilides, where modifications at the C-4 position were systematically tested for antimalarial efficacy. The study revealed that certain modifications could enhance both potency and selectivity against resistant strains .
Another study focused on the metabolic stability of these compounds, indicating that while some derivatives showed promising activity, they also exhibited significant metabolic liabilities which could hinder their development as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing biphenyl carboxamide derivatives, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves coupling 1,1'-biphenyl-4-carboxylic acid derivatives with heterocyclic amines (e.g., 3-cyanothiophen-2-amine) via activation with reagents like oxalyl chloride. Purification methods such as automated flash chromatography (yields: 50–84%) or triple precipitation (yields up to 84%) are critical for isolating products . Optimization includes adjusting stoichiometry, solvent selection (e.g., CH₂Cl₂ or toluene), and reaction time, as demonstrated in the preparation of structurally similar compounds .
Q. How are biphenyl carboxamides characterized to confirm structural integrity and purity?
- Methodological Answer : Characterization relies on ¹H/¹³C NMR for verifying proton and carbon environments (e.g., aromatic protons at δ 7.2–8.0 ppm) and mass spectrometry (MS) to confirm molecular weight. High-performance liquid chromatography (HPLC ) with retention times (e.g., 8.77–10.50 min) and purity ≥97% is used for purity assessment. Melting points (e.g., 102.5–177.8°C) further validate consistency .
Q. What purification strategies are effective for isolating biphenyl carboxamide derivatives with low solubility?
- Methodological Answer : Low-solubility compounds are purified via automated flash chromatography (e.g., hexane/EtOAc gradients) or triple precipitation using solvents like MeOH/H₂O. For brominated analogs, silica gel column chromatography with n-hexane/EtOAc (5:1) followed by HPLC achieves >95% purity .
Advanced Research Questions
Q. How can structural modifications of the biphenyl core enhance target selectivity, such as in STING inhibition?
- Methodological Answer : Introducing substituents like sulfonamide groups (e.g., SN-011, IC₅₀ = 76 nM for STING) improves potency. Computational docking and SAR studies guide modifications at the 3-cyanothiophene or biphenyl regions. For example, fluorophenyl sulfonamide moieties enhance binding affinity, as shown in STING antagonist design .
Q. What strategies mitigate metabolic instability in biphenyl carboxamide-based drug candidates?
- Methodological Answer : Isosteric replacement (e.g., replacing labile esters with amides) and steric shielding of metabolic hotspots (e.g., para-hydroxyl groups) improve stability. For instance, replacing methoxy groups with trifluoromethyl in similar compounds reduces CYP450-mediated oxidation .
Q. How do biphenyl carboxamides interact with biological targets at the molecular level?
- Methodological Answer : Molecular dynamics simulations and NMR-based ILOE (Inter-Ligand Nuclear Overhauser Effect) studies reveal binding modes. For example, STING inhibitors like SN-011 form hydrogen bonds with Thr263 and hydrophobic interactions with Val155 in the STING binding pocket .
Q. What in vitro assays are suitable for evaluating the antibacterial or antitumor activity of these compounds?
- Methodological Answer : MIC (Minimum Inhibitory Concentration) assays against Mycobacterium tuberculosis (e.g., compound 18, MIC = 0.5 µg/mL) or cell viability assays (e.g., MTT in cancer cell lines) are standard. STING antagonists are tested via IFN-β luciferase reporter assays to quantify pathway inhibition .
Data Contradictions and Resolution
Q. How can researchers resolve discrepancies in reported synthetic yields for similar derivatives?
- Methodological Answer : Variability in yields (e.g., 20% for compound 19 vs. 74% for compound 20) may stem from amine reactivity or purification efficiency. Systematic screening of coupling agents (e.g., HATU vs. EDCI) and solvent polarity (e.g., DMF vs. CH₃CN) can identify optimal conditions .
Q. Why do biphenyl carboxamides with minor structural differences exhibit divergent biological activities?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
